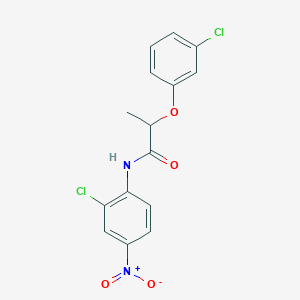
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, along with a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:
Nitration: The starting material, 2-chlorophenylamine, undergoes nitration to introduce the nitro group at the 4-position, yielding 2-chloro-4-nitrophenylamine.
Acylation: The nitrated compound is then acylated with 2-(3-chlorophenoxy)propanoic acid or its derivatives under suitable conditions to form the desired propanamide.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of acid catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure high yields and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amine group.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Formation of N-(2-chloro-4-aminophenyl)-2-(3-chlorophenoxy)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-(3-chlorophenoxy)propanoic acid and corresponding amines.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide involves interactions with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: Modulation of biochemical pathways related to inflammation, cell proliferation, or other biological processes.
Comparación Con Compuestos Similares
- N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)propanamide
- N-(2-chloro-4-nitrophenyl)-2-(2-chlorophenoxy)propanamide
Comparison:
- Structural Differences: Variations in the position of the chloro group on the phenoxy ring.
- Unique Properties: N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide may exhibit unique reactivity or biological activity due to its specific structural configuration.
Propiedades
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-12-4-2-3-10(16)7-12)15(20)18-14-6-5-11(19(21)22)8-13(14)17/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWZMPSXZLFFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














